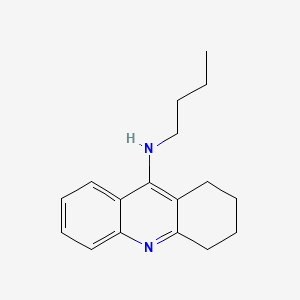

Bucricaine

Description

Properties

CAS No. |

316-15-4 |

|---|---|

Molecular Formula |

C17H22N2 |

Molecular Weight |

254.37 g/mol |

IUPAC Name |

N-butyl-1,2,3,4-tetrahydroacridin-9-amine |

InChI |

InChI=1S/C17H22N2/c1-2-3-12-18-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17/h4,6,8,10H,2-3,5,7,9,11-12H2,1H3,(H,18,19) |

InChI Key |

ZFPNOTAGQWNERF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C2CCCCC2=NC3=CC=CC=C31 |

Appearance |

Solid powder |

Other CAS No. |

316-15-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acridine-9-carboxamide, N-(4-methyl-1-piperazinyl)-, dihydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of Bucricaine on Sodium Channels

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Our comprehensive investigation into the mechanism of action of bucricaine on sodium channels has revealed a significant scarcity of publicly available scientific literature, quantitative data, and detailed experimental protocols for this specific local anesthetic. While this compound is identified as an anesthetic compound with analgesic properties that functions by inhibiting nerve signaling[1][2][3], the in-depth electrophysiological and pharmacological data required for a detailed technical guide on its interaction with sodium channels is not present in the accessible scientific domain.

Therefore, to provide a valuable and technically rich resource that aligns with the core requirements of this guide, we will focus on the well-documented mechanism of action of bupivacaine (B1668057) , a structurally related and extensively studied amide-type local anesthetic. The principles and methodologies described for bupivacaine are foundational to the understanding of how this class of local anesthetics interacts with voltage-gated sodium channels. We will clearly delineate the established knowledge for bupivacaine, which can serve as a strong theoretical and practical framework for investigating less-characterized compounds like this compound.

Bupivacaine: A Prototypical Amide-Type Local Anesthetic and its Interaction with Voltage-Gated Sodium Channels

Bupivacaine is a potent, long-acting local anesthetic that achieves its therapeutic effect by blocking the propagation of action potentials in nerve fibers.[4][5][6][7] This blockade is primarily mediated through its interaction with voltage-gated sodium channels (VGSCs), which are critical for the generation and conduction of nerve impulses.[4][5]

Core Mechanism: State-Dependent Blockade of Sodium Channels

The action of bupivacaine on sodium channels is not a simple occlusion of the channel pore. Instead, it exhibits a "state-dependent" blockade, meaning its affinity for the channel varies depending on the conformational state of the channel (resting, open, or inactivated).[5] Bupivacaine preferentially binds to the open and inactivated states of the sodium channel over the resting state.[5] This is a key characteristic of its use-dependent or phasic block, where the degree of inhibition increases with the frequency of nerve stimulation.

The proposed mechanism involves the following key steps:

-

Penetration of the Neuronal Membrane: As a weak base, bupivacaine exists in both charged (cationic) and uncharged (neutral) forms at physiological pH. The neutral form is lipid-soluble and readily crosses the neuronal membrane to enter the axoplasm.

-

Intracellular Binding: Once inside the neuron, an equilibrium is re-established, and the cationic form of bupivacaine is thought to be the primary active species that interacts with the sodium channel.

-

Access to the Binding Site: The cationic bupivacaine molecule is believed to access its binding site within the pore of the sodium channel from the intracellular side.

-

State-Dependent Binding and Blockade: Bupivacaine binds with high affinity to a receptor site within the pore of the sodium channel when the channel is in the open or inactivated state. This binding stabilizes the channel in a non-conducting conformation, thereby preventing the influx of sodium ions that is necessary for the propagation of an action potential.

dot

Caption: General mechanism of amide-type local anesthetic action.

Quantitative Data on Bupivacaine's Interaction with Ion Channels

The following table summarizes key quantitative parameters for bupivacaine's effects on various ion channels, as reported in the scientific literature.

| Parameter | Ion Channel | Preparation | Value | Reference |

| IC50 | ATP-sensitive K+ channels | Rat cardiomyocytes | 29 µmol/L | [8] |

| IC50 | Large conductance Ca2+-activated K+ channels | Human umbilical artery smooth muscle cells | 324 µM (at +80 mV) | [9][10] |

| Potency Ratio (Bupivacaine:Lidocaine) | Atrial Action Potential Depression | Isolated, perfused canine heart | 15:1 to 26:1 | [11] |

| Concentration for Conduction Blockade | Purkinje fiber-ventricular muscle | Isolated rabbit heart | 30 µg/ml | [12][13] |

| Tonic Inhibition of ICa,L | L-type Ca2+ channels | Hamster ventricular cardiomyocytes | 10-300 µM | [14] |

Experimental Protocols

Electrophysiological Recording of Ion Channel Activity (Patch-Clamp Technique)

The patch-clamp technique is a cornerstone for studying the effects of drugs like bupivacaine on ion channels. Below is a generalized protocol based on methodologies described in the literature for studying bupivacaine's effects on cardiac and neuronal ion channels.

Objective: To measure the effect of bupivacaine on the currents of a specific ion channel (e.g., voltage-gated sodium channels, potassium channels) in isolated cells.

Materials:

-

Isolated cells (e.g., cardiomyocytes, dorsal root ganglion neurons, or a cell line expressing the channel of interest).

-

Patch-clamp rig (inverted microscope, micromanipulator, amplifier, digitizer).

-

Borosilicate glass capillaries for pulling micropipettes.

-

Perfusion system for drug application.

-

Extracellular (bath) solution.

-

Intracellular (pipette) solution.

-

Bupivacaine stock solution.

Experimental Workflow:

dot

Caption: A generalized workflow for a patch-clamp experiment.

Detailed Steps:

-

Cell Preparation: Isolate cells from the tissue of interest using enzymatic digestion or use a cultured cell line. Plate the cells on glass coverslips.

-

Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries using a pipette puller to achieve a tip resistance of 2-5 MΩ when filled with intracellular solution.

-

Solution Preparation: Prepare and filter extracellular and intracellular solutions with appropriate ionic compositions to isolate the current of interest.

-

Seal Formation: Under the microscope, carefully guide the micropipette to the surface of a cell and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, allowing electrical access to the cell's interior.

-

Voltage-Clamp Protocol: Apply a specific voltage protocol to the cell to elicit the desired ion channel currents. For voltage-gated sodium channels, this typically involves holding the cell at a negative potential (e.g., -80 mV) and then applying depolarizing voltage steps to activate the channels.

-

Baseline Recording: Record the ion channel currents in the absence of the drug.

-

Drug Application: Perfuse the cell with the extracellular solution containing the desired concentration of bupivacaine.

-

Recording with Drug: Record the ion channel currents in the presence of bupivacaine to observe its effects (e.g., reduction in current amplitude, changes in channel kinetics).

-

Washout: Perfuse the cell with the control extracellular solution to determine the reversibility of the drug's effects.

-

Data Analysis: Analyze the recorded currents to quantify the effects of bupivacaine, such as determining the IC50 value or changes in voltage-dependence of activation and inactivation.

Conclusion

While direct, detailed data on the mechanism of action of this compound on sodium channels is not currently available in the public scientific literature, the extensive research on the related amide-type local anesthetic, bupivacaine, provides a robust model for understanding this class of drugs. The state- and use-dependent blockade of voltage-gated sodium channels is the primary mechanism by which these agents achieve their anesthetic effect. The experimental protocols and quantitative data presented for bupivacaine offer a solid foundation for future research that may specifically address the pharmacological and electrophysiological profile of this compound. Further investigation utilizing techniques such as patch-clamp electrophysiology is necessary to elucidate the specific interactions of this compound with sodium channels and other potential molecular targets.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 316-15-4 [chemicalbook.com]

- 3. This compound CAS#: 316-15-4 [m.chemicalbook.com]

- 4. What is the mechanism of Bupivacaine Hydrochloride? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Bupivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. Effect of bupivacaine on ATP-dependent potassium channels in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bupivacaine inhibits large conductance, voltage- and Ca2+- activated K+ channels in human umbilical artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bupivacaine inhibits large conductance, voltage- and Ca2+- activated K+ channels in human umbilical artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The electrophysiologic actions of lidocaine and bupivacaine in the isolated, perfused canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cardiac electrophysiologic effects of lidocaine and bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cardiac electrophysiologic effects of articaine compared with bupivacaine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bupivacaine inhibition of L-type calcium current in ventricular cardiomyocytes of hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Bucricaine (Centbucridine): A Technical Guide

Bucricaine , also known as Centbucridine (B1668378) , is a potent, long-acting local anesthetic developed at the Central Drug Research Institute (CDRI) in Lucknow, India. Chemically distinct from the common amide and ester-type local anesthetics, this compound is a quinoline (B57606) derivative, specifically 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride. This unique structure confers a distinct pharmacological profile, characterized by high potency, a rapid onset of action, and a favorable safety profile, particularly concerning cardiovascular stability. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mechanism of action of this compound as a local anesthetic is the blockade of nerve impulse propagation through the inhibition of nerve signaling.[1] While detailed molecular interaction studies are not extensively reported in recent literature, its action is understood to be similar to other local anesthetics, which involves the blockade of voltage-gated sodium channels within the nerve cell membrane. By preventing the influx of sodium ions, this compound prevents the depolarization of the neuronal membrane and the generation of an action potential, leading to a reversible loss of sensation.

An important distinguishing feature of this compound is its inherent vasoconstrictive property.[1] This contrasts with many other local anesthetics, such as lignocaine, which have vasodilating effects and often require the addition of a vasoconstrictor like adrenaline to prolong their action and reduce systemic absorption.[2] The intrinsic vasoconstriction of this compound contributes to its longer duration of action and may offer a safety advantage in patients where adrenaline is contraindicated.[1][3]

Caption: Mechanism of this compound's local anesthetic action.

Pharmacodynamics

The pharmacodynamic properties of this compound have been primarily characterized through comparative clinical studies, often using lignocaine (lidocaine) as the reference standard.

Potency

This compound is consistently reported to be a highly potent local anesthetic. Animal experiments have indicated that it is 5 to 8 times more potent than lignocaine.[2] Clinical studies in dental procedures have also concluded that this compound is four to five times more potent than lignocaine.[1] This higher potency allows for the use of lower concentrations to achieve effective anesthesia. For instance, 0.5% this compound has been shown to be as effective as 2% lignocaine.[2][4]

Onset and Duration of Action

This compound is characterized by a rapid onset of action, which is comparable to, and in some studies, slightly faster than that of lignocaine.[2][5] The duration of anesthesia with this compound is significantly longer than that of lignocaine. This prolonged action is attributed to its chemical structure and its intrinsic vasoconstrictive properties, which localize the anesthetic at the site of injection for a longer period.[1][2]

| Parameter | This compound (0.5%) | Lignocaine (2% with Adrenaline) | Reference |

| Potency | 4-5 times that of Lignocaine | Standard | [1] |

| 5-8 times that of Lignocaine | Standard | [2] | |

| Mean Onset of Action | ~105 seconds | ~100 seconds | [6] |

| 2.7 - 3.7 minutes | 2.9 - 3.0 minutes | [7] | |

| Mean Duration of Action | ~92 minutes | ~92 minutes | [6] |

| ~151 minutes | ~111 minutes | [2] | |

| ~142 minutes | ~118 minutes | [5] |

Table 1: Comparative Pharmacodynamic Properties of this compound and Lignocaine.

Pharmacokinetics

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) of this compound, are not extensively available in recent, readily accessible literature. One of the noted shortcomings of the drug is the lack of comprehensive data on its biotransformation.[1]

Toxicology and Safety Profile

This compound has demonstrated a favorable safety profile in clinical use, with a particular advantage being its cardiovascular stability. Unlike local anesthetics combined with adrenaline, this compound generally does not produce significant alterations in blood pressure and heart rate.[2][3] Some studies have even reported a statistically significant drop in pulse rate following its administration.[4][6]

In animal studies, the LD50 of this compound was found to be one-fourth that of lignocaine when administered intraperitoneally in mice and subcutaneously in rats and monkeys.[2] Clinical studies have reported minimal and non-significant side effects. In some instances, minor side effects such as vomiting and dizziness have been observed in a small number of patients.[1] Importantly, this compound does not appear to cause local irritation upon infiltration.[1][2]

Experimental Protocols

The following sections outline the general methodologies employed in clinical studies to evaluate the pharmacological profile of this compound.

Comparative Clinical Trials in Dental Procedures

-

Study Design: Randomized, double-blind, split-mouth studies are commonly used. Patients requiring bilateral dental procedures, such as extractions, are administered this compound on one side and the comparator (e.g., 2% lignocaine with adrenaline) on the other in a randomized manner.[5][6]

-

Subjects: Adult patients requiring routine dental extractions are typically recruited.[1][2] Studies have also been conducted in pediatric populations (12-14 years old).[6]

-

Interventions:

-

This compound (Centbucridine) 0.5% solution.

-

Lignocaine (Lidocaine) 2% with adrenaline (e.g., 1:200,000).

-

-

Administration: Inferior alveolar nerve block (IANB) is a common technique for mandibular procedures.[6]

-

Outcome Measures:

-

Onset of Anesthesia: Time from injection to the first sign of numbness, often assessed by patient report or response to probing.

-

Duration of Anesthesia: Time from onset until the return of normal sensation, as reported by the patient.

-

Depth of Anesthesia: Assessed using a visual analogue scale (VAS) where patients rate the pain or sensation during the procedure.

-

Cardiovascular Effects: Blood pressure and pulse rate are monitored before and at set intervals after the injection.[1][5]

-

Adverse Effects: Any local or systemic adverse reactions are recorded.

-

Caption: A typical workflow for a comparative clinical trial of this compound.

Conclusion

This compound (Centbucridine) presents a compelling profile as a local anesthetic, distinguished by its high potency, rapid onset, prolonged duration of action, and favorable cardiovascular safety profile. Its inherent vasoconstrictive properties make it a suitable alternative to local anesthetics containing adrenaline, particularly in medically compromised patients. While extensive data on its pharmacokinetics and biotransformation are not widely available in recent literature, the existing clinical evidence supports its efficacy and safety for local and regional anesthesia. Further research to elucidate its metabolic pathways and to conduct larger-scale comparative trials would be beneficial to fully establish its place in modern anesthetic practice.

References

- 1. iscientific.org [iscientific.org]

- 2. acofs.weebly.com [acofs.weebly.com]

- 3. A comparative study between 0.5% centbucridine HCl and 2% lignocaine HCl with adrenaline (1:2,00,000) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijbcp.com [ijbcp.com]

- 6. Comparison of 0.5% Centbucridine and 2% Lignocaine as Local Anesthetic Agents for Dental Procedures in Children: A Randomised Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy Centbucridine | 82636-28-0 | >98% [smolecule.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Bucricaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucricaine, a member of the acridine (B1665455) class of compounds, is recognized for its anesthetic properties. This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of this compound. It includes a detailed summary of its physicochemical properties, information on its synthesis, and an exploration of its mechanism of action, primarily focusing on its role as a nerve signaling inhibitor. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and anesthetic research.

Chemical Structure and Properties

This compound, chemically known as N-butyl-1,2,3,4-tetrahydroacridin-9-amine, is a derivative of the heterocyclic compound acridine. Its structure features a tetracyclic aromatic ring system fused to a saturated cyclohexane (B81311) ring, with a butylamino group attached at the 9-position.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | N-butyl-1,2,3,4-tetrahydroacridin-9-amine |

| CAS Number | 316-15-4 |

| Chemical Formula | C₁₇H₂₂N₂ |

| Synonyms | N-butyl-1,2,3,4-tetrahydro-9-acridinamine, butyl(1,2,3,4-tetrahydroacridin-9-yl)amine |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 254.37 g/mol | [1] |

| Melting Point | 62-64 °C | [1] |

| Boiling Point (Predicted) | 429.0 ± 45.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.093 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.12 ± 0.20 | [1] |

| LogP (Predicted) | 4.6 | [2] |

| Solubility | Information not available |

Synthesis of this compound

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, the general synthetic routes for 9-amino-1,2,3,4-tetrahydroacridine derivatives are established. A plausible synthetic pathway for this compound would involve the following key steps:

-

Synthesis of 1,2,3,4-tetrahydroacridin-9(10H)-one: This intermediate can be prepared through the condensation of anthranilic acid with cyclohexanone (B45756).

-

Chlorination: The acridone (B373769) is then chlorinated, typically using phosphorus oxychloride (POCl₃) or a similar reagent, to yield 9-chloro-1,2,3,4-tetrahydroacridine (B1265563).

-

Amination: The final step involves the nucleophilic substitution of the chlorine atom at the 9-position with n-butylamine to produce this compound (N-butyl-1,2,3,4-tetrahydroacridin-9-amine).

Caption: General synthetic pathway for this compound.

Mechanism of Action: Inhibition of Nerve Signaling

The primary mechanism of action for this compound, like other local anesthetics, is the inhibition of nerve signaling.[1][3][4] This is achieved by blocking the propagation of action potentials along nerve fibers. While specific studies on this compound's interaction with ion channels are limited, the established mechanism for this class of compounds involves the blockade of voltage-gated sodium channels.

Interaction with Voltage-Gated Sodium Channels

Voltage-gated sodium channels are crucial for the rapid influx of sodium ions that depolarizes the neuronal membrane and initiates an action potential. Local anesthetics, including presumably this compound, bind to a specific receptor site within the pore of these channels. This binding stabilizes the channel in an inactivated state, preventing the conformational changes necessary for ion conduction. By blocking sodium influx, this compound raises the threshold for electrical excitation and slows the propagation of the nerve impulse, ultimately leading to a loss of sensation in the localized area of application.

The lipophilic nature of this compound, suggested by its predicted LogP value, allows it to readily diffuse across the nerve cell membrane to reach its intracellular binding site on the sodium channel.

Caption: Proposed mechanism of this compound's anesthetic action.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, standard laboratory procedures for the synthesis of related 9-amino-1,2,3,4-tetrahydroacridines can be adapted.

General Protocol for the Synthesis of 9-Amino-1,2,3,4-tetrahydroacridine Derivatives

The following is a generalized protocol that would require optimization for the specific synthesis of this compound.

Materials:

-

Anthranilic acid

-

Cyclohexanone

-

Phosphorus oxychloride (POCl₃)

-

n-Butylamine

-

Appropriate solvents (e.g., toluene, ethanol)

-

Neutralizing agent (e.g., sodium carbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Synthesis of 1,2,3,4-tetrahydroacridin-9(10H)-one: A mixture of anthranilic acid and cyclohexanone is heated under reflux in a suitable solvent. The product is then isolated and purified.

-

Synthesis of 9-chloro-1,2,3,4-tetrahydroacridine: The acridone from the previous step is treated with an excess of phosphorus oxychloride and heated. After the reaction is complete, the excess POCl₃ is removed under reduced pressure, and the residue is carefully treated with ice and neutralized to precipitate the product.

-

Synthesis of this compound: The 9-chloro-1,2,3,4-tetrahydroacridine is dissolved in a suitable solvent, and an excess of n-butylamine is added. The mixture is heated under reflux for several hours. After cooling, the reaction mixture is worked up by washing with water, drying the organic layer, and removing the solvent to yield the crude product. Purification can be achieved by recrystallization or column chromatography.

References

Bucricaine: An Obscure Acridine-Based Anesthetic Compound

Bucricaine , identified chemically as N-butyl-1,2,3,4-tetrahydroacridin-9-amine , is a compound belonging to the acridine (B1665455) class of molecules and is noted for its potential as a local anesthetic with analgesic properties. Despite its classification, this compound remains a largely uncharacterized agent within the broader scientific literature, with available information being sparse and primarily descriptive. This guide synthesizes the limited existing data on this compound and provides context based on related acridine compounds.

Core Chemical and Physical Properties

This compound is structurally a derivative of 9-amino-1,2,3,4-tetrahydroacridine (Tacrine), the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. The addition of a butylamino group at the 9-position of the tetrahydroacridine core is the key structural feature of this compound.

| Property | Data |

| IUPAC Name | N-butyl-1,2,3,4-tetrahydroacridin-9-amine |

| Synonyms | This compound; 9-(Butylamino)-1,2,3,4-tetrahydroacridine |

| CAS Number | 316-15-4 |

| Molecular Formula | C₁₇H₂₂N₂ |

| Molecular Weight | 254.37 g/mol |

| Predicted pKa | 9.12 ± 0.20 |

| Predicted Boiling Point | 429.0 ± 45.0 °C |

| Melting Point | 62-64 °C |

Mechanism of Action (Postulated)

The mechanism of action for this compound is broadly described as involving the "inhibition of nerve signaling." Based on the established mechanism for other local anesthetics and its structural similarity to other known channel-blocking agents, it is highly probable that this compound functions as a voltage-gated sodium channel blocker .

Local anesthetics exert their effects by reversibly binding to sodium channels in nerve membranes. This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By blocking nerve impulse conduction, sensation from the anesthetized area is temporarily eliminated.

The general workflow for local anesthetic action on voltage-gated sodium channels is depicted below.

Synthesis

Quantitative Data and Experimental Protocols

A significant gap exists in the scientific literature regarding the quantitative pharmacological profile of this compound. Data on its potency (e.g., IC₅₀ or ED₅₀), efficacy, toxicity (e.g., LD₅₀), and pharmacokinetic and pharmacodynamic parameters are not publicly available. Furthermore, detailed experimental protocols for the biological evaluation of this compound, including in vitro assays (such as patch-clamp electrophysiology on sodium channels) and in vivo studies (such as animal models of local anesthesia), have not been published.

A Note on Centbucridine (B1668378)

It is worth noting that a structurally related compound, Centbucridine (4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride), has been studied more extensively, particularly in India where it was developed. Clinical trials have compared Centbucridine to lignocaine (lidocaine), providing data on its onset of action, duration of anesthesia, and cardiovascular effects.[1][2][3][4][5] For instance, some studies have found 0.5% Centbucridine to have an onset and duration of action comparable to 2% lignocaine for dental procedures, with some data suggesting it may have less impact on cardiovascular parameters.[1][2][5] While these findings for Centbucridine are informative for the general class of 4-amino-tetrahydroacridine anesthetics, it is crucial to recognize that these two are distinct molecules, and the data for Centbucridine cannot be directly extrapolated to this compound.

Conclusion

This compound is an acridine-based compound with purported local anesthetic activity. However, a comprehensive understanding of its pharmacological properties is severely limited by the lack of published scientific data. To fully characterize this compound and establish its potential clinical utility, further research is required to elucidate its precise mechanism of action, quantify its potency and toxicity, and detail its pharmacokinetic and pharmacodynamic profiles through rigorous in vitro and in vivo studies. Without such data, this compound remains an obscure entity in the field of anesthetic drug development.

References

- 1. acofs.weebly.com [acofs.weebly.com]

- 2. researchgate.net [researchgate.net]

- 3. A comparative study between 0.5% centbucridine HCl and 2% lignocaine HCl with adrenaline (1:2,00,000) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A randomized controlled trail comparing the efficacy of 0.5% centbucridine to 2% lignocaine as local anesthetics in dental extractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of 0.5% Centbucridine and 2% Lignocaine as Local Anesthetic Agents for Dental Procedures in Children: A Randomised Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the In-Vitro Analgesic Activity of Bupivacaine

A Note on Terminology: The query specified "Bucricaine." However, the vast body of scientific literature points to "Bupivacaine" as the correct term for the widely studied long-acting local anesthetic. This guide will proceed under the strong assumption that the intended subject is Bupivacaine (B1668057). The principles and methodologies described are central to the in-vitro evaluation of local anesthetics and would be applicable even if this compound were a distinct but related compound.

Introduction

Bupivacaine is a potent, long-acting amide-type local anesthetic widely employed in clinical settings for regional anesthesia and analgesia.[1][2] Its primary analgesic activity is derived from the suppression of nociceptive signaling in peripheral nerves.[3] The fundamental mechanism of action is the reversible blockade of nerve impulse generation and conduction.[2][4] This is achieved by physically obstructing voltage-gated sodium channels within the nerve membrane, thereby preventing the sodium influx required for action potential depolarization.[1][5][6][7] While sodium channel blockade is the cornerstone of its analgesic effect, Bupivacaine's interaction with other ion channels, such as potassium and calcium channels, is also an active area of research, contributing to its overall pharmacological profile and potential side effects.[8][9][10][11]

This technical guide offers a detailed examination of the in-vitro analgesic properties of Bupivacaine, designed for researchers, scientists, and drug development professionals. It consolidates quantitative data on its ion channel interactions, provides detailed experimental protocols for key in-vitro assays, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Data Presentation: Bupivacaine's In-Vitro Inhibitory Activity

The following tables summarize key quantitative data regarding Bupivacaine's effects on various ion channels, facilitating a comparative analysis of its potency.

Table 1: Inhibition of Voltage-Gated Sodium (Nav) Channels by Bupivacaine

| Channel Subtype/Preparation | Cell Type/Tissue | Assay Method | Parameter | Value (µM) | Reference(s) |

| Nav1.5 (cardiac) | Xenopus oocytes | Electrophysiology (Voltage Clamp) | IC50 | 4.51 | [12] |

| Peripheral Nerve Na+ Channels | Xenopus laevis sciatic nerve fibers | Electrophysiology (Patch Clamp) | IC50 (Tonic Block) | 27 | [13] |

| Cardiac Na+ Channels | Guinea pig ventricular myocytes | Electrophysiology (Voltage Clamp) | Apparent Affinity (Activated State, R(+)-Bupivacaine) | 3.3 | [14][15] |

| Cardiac Na+ Channels | Guinea pig ventricular myocytes | Electrophysiology (Voltage Clamp) | Apparent Affinity (Activated State, S(-)-Bupivacaine) | 4.3 | [14][15] |

| Neuronal Na+ Channels | Rat brain synaptosomes | [3H]-batrachotoxin Binding Assay | Stereopotency Ratio (R:S) | 3:1 | [16] |

Table 2: Inhibition of Potassium (K+) Channels by Bupivacaine

| Channel Subtype | Cell Type/Tissue | Assay Method | Parameter | Value (µM) | Reference(s) |

| Voltage-gated K+ Channels | Xenopus laevis sciatic nerve fibers | Electrophysiology (Patch Clamp) | IC50 | 92 | [13] |

| hKv1.5 (cardiac) | Mouse Ltk- cells | Electrophysiology (Whole-Cell Patch Clamp) | KD (R(+)-Bupivacaine) | 4.1 | [17] |

| hKv1.5 (cardiac) | Mouse Ltk- cells | Electrophysiology (Whole-Cell Patch Clamp) | KD (S(-)-Bupivacaine) | 27.3 | [17] |

| ATP-dependent K+ (KATP) Channels | Rat cardiomyocytes | Electrophysiology (Patch Clamp) | IC50 | 29 | [18] |

| Small-conductance Ca2+-activated K+ (SK2) Channels | HEK-293 cells | Electrophysiology (Whole-Cell Patch Clamp) | IC50 | 16.5 | [19][20] |

| Large-conductance Ca2+-activated K+ (BKCa) Channels | Human umbilical artery smooth muscle cells | Electrophysiology (Patch Clamp) | IC50 (at +80 mV) | 324 | [9] |

Table 3: Interaction with Calcium (Ca2+) Channels by Bupivacaine

| Channel Subtype | Cell Type/Tissue | Assay Method | Effect | Observation | Reference(s) |

| L-type Ca2+ Channels | Hamster ventricular cardiomyocytes | Electrophysiology (Whole-Cell Patch Clamp) | Inhibition | Concentration-dependent tonic inhibition (10-300 µM) | [11] |

| L-type Ca2+ Channels | Guinea pig papillary muscles | Electrophysiology | Minor Inhibition | 10 µM Bupivacaine caused a small depression of Ca2+ entry | [21] |

| Sarcoplasmic Reticulum Ca2+ Release Channel | Swine skeletal muscle | [3H]ryanodine Binding Assay | Biphasic (Enhancement and Inhibition) | Enhanced binding at 5 mM, inhibited at 10 mM | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in-vitro findings. The following protocols are foundational for assessing the activity of local anesthetics like Bupivacaine.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and modulation by drugs.[9][11][18][20] It allows for the measurement of ionic currents across the entire cell membrane.

-

Cell Preparation:

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum and 1% penicillin-streptomycin.[19][20] Cells are maintained at 37°C in a 5% CO2 incubator.

-

Transfection: For studying specific ion channel subtypes not endogenously expressed, cells are transiently transfected with plasmid DNA encoding the channel of interest (e.g., SK2 channel gene) using a lipid-based transfection reagent like Lipofectamine 2000.[19][20] Recordings are typically performed 24-48 hours post-transfection.

-

Plating: Transfected or untransfected cells are seeded onto glass coverslips a day before the experiment to allow for adherence.

-

-

Recording Procedure:

-

Chamber and Solutions: A coverslip with adherent cells is placed in a recording chamber on an inverted microscope and continuously perfused with an external physiological salt solution (e.g., Artificial Cerebrospinal Fluid - ACSF).

-

Micropipette: A glass micropipette with a tip diameter of ~1 µm (resistance of 3-7 MΩ) is filled with an internal solution mimicking the intracellular ionic composition.

-

Giga-seal Formation: The micropipette is precisely positioned onto the surface of a single cell. Gentle suction is applied to form a high-resistance seal (>1 GΩ), known as a "giga-seal," which electrically isolates the patch of membrane under the pipette tip.

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

-

Data Acquisition: The cell is voltage-clamped at a holding potential. Specific voltage protocols are applied to activate the channels of interest, and the resulting ionic currents are recorded using a patch-clamp amplifier.

-

Drug Application: Bupivacaine, at various concentrations, is applied to the cell via the perfusion system. The effect on the ionic current (e.g., reduction in peak amplitude) is measured.

-

Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the Bupivacaine concentration. These curves are fitted with the Hill equation to determine the half-maximal inhibitory concentration (IC50).[20]

-

Radioligand Binding Assay

This biochemical assay is used to quantify the affinity of a drug for a specific receptor or ion channel site.

-

Membrane Preparation:

-

Tissue Homogenization: A tissue source rich in the target channel, such as rat brain for neuronal sodium channels, is homogenized in a cold buffer.[16]

-

Centrifugation: The homogenate undergoes differential centrifugation to isolate the membrane fraction, which is then resuspended in an assay buffer.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard assay (e.g., BCA assay).

-

-

Assay Procedure:

-

Incubation: Aliquots of the membrane preparation are incubated in a multi-well plate with a specific radiolabeled ligand (e.g., [3H]-batrachotoxin, which binds to site 2 of the sodium channel) and varying concentrations of the unlabeled competitor drug (Bupivacaine).[16]

-

Equilibrium: The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.[22] The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Detection and Analysis:

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of Bupivacaine. The IC50 value (the concentration of Bupivacaine that displaces 50% of the specific radioligand binding) is determined from this curve. The affinity of Bupivacaine (Ki) can then be calculated using the Cheng-Prusoff equation.

-

Mandatory Visualizations

Signaling Pathway: Bupivacaine's Mechanism of Action

This diagram illustrates the core mechanism by which Bupivacaine blocks nociceptive signal transmission.

References

- 1. Frontiers | Comparison of in vitro and in vivo Toxicity of Bupivacaine in Musculoskeletal Applications [frontiersin.org]

- 2. Bupivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Bupivacaine Hydrochloride? [synapse.patsnap.com]

- 6. Bupivacaine - Wikipedia [en.wikipedia.org]

- 7. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. In Vitro Negative Inotropic Effect of Low Concentrations of Bupivacaine Relates to Diminished Ca2+ Sensitivity but Not to Ca2+ Handling or β-Adrenoceptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bupivacaine inhibits large conductance, voltage- and Ca2+- activated K+ channels in human umbilical artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interaction of bupivacaine and tetracaine with the sarcoplasmic reticulum Ca2+ release channel of skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bupivacaine inhibition of L-type calcium current in ventricular cardiomyocytes of hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Potency of bupivacaine stereoisomers tested in vitro and in vivo: biochemical, electrophysiological, and neurobehavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stereoselective block of a human cardiac potassium channel (Kv1.5) by bupivacaine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of bupivacaine on ATP-dependent potassium channels in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bupivacaine inhibits a small conductance calcium‐activated potassium type 2 channel in human embryonic kidney 293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bupivacaine inhibits a small conductance calcium-activated potassium type 2 channel in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Depression of myocardial contractility in vitro by bupivacaine, etidocaine, and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. giffordbioscience.com [giffordbioscience.com]

The Enigmatic Anesthetic: An Examination of Bucricaine and its Presumed Effects on Nerve Impulse Transmission

A notable gap in scientific literature surrounds the specific mechanisms of Bucricaine, a compound identified as a local anesthetic with analgesic properties. While its intended clinical application is for pain reduction during surgical and dental procedures through the inhibition of nerve signaling, a comprehensive, data-rich understanding of its interaction with neuronal pathways remains largely undocumented in publicly accessible research.

This technical guide aims to address the current state of knowledge regarding this compound's effect on nerve impulse generation and conduction. However, extensive investigation reveals a significant scarcity of in-depth studies, quantitative data, and detailed experimental protocols specifically pertaining to this compound. Consequently, this document will delineate the foundational principles of nerve impulse blockade by local anesthetics, drawing parallels with the well-characterized agent, Bupivacaine (B1668057), to hypothesize a potential mechanism of action for this compound. It is crucial for the reader to note that this comparative analysis serves as an illustrative framework due to the absence of direct empirical evidence for this compound.

The Fundamental Mechanism of Local Anesthesia: A Primer

The generation and conduction of nerve impulses are electrochemical processes fundamentally reliant on the controlled movement of ions across the neuronal membrane. This process is primarily governed by voltage-gated sodium channels (VGSCs). An action potential, the basic unit of nerve signaling, is initiated when a stimulus causes a rapid influx of sodium ions (Na+) through these channels, leading to depolarization of the nerve membrane. This wave of depolarization propagates along the axon, transmitting the nerve signal.

Local anesthetics exert their effect by blocking these voltage-gated sodium channels.[1][2] By physically obstructing the channel pore, they prevent the influx of sodium ions, thereby halting the depolarization process.[2] This action effectively raises the threshold for electrical excitation, slows the propagation of the nerve impulse, and ultimately prevents the generation of an action potential.[3] Consequently, the transmission of sensory information, including pain signals, from the peripheral nerves to the central nervous system is inhibited.

This compound: Chemical Identity and Postulated Mechanism

This compound is chemically identified as N-butyl-1,2,3,4-tetrahydroacridin-9-amine, with the CAS number 316-15-4 and a molecular formula of C17H22N2.[4][5] It is classified as a member of the acridines.[6] General pharmacological profiles state that this compound functions as an anesthetic by inhibiting nerve signaling.[6][7] Based on the established mechanism of other local anesthetics, it is highly probable that this compound also targets and blocks voltage-gated sodium channels.

The following diagram illustrates the general signaling pathway of nerve impulse generation and the proposed site of action for a local anesthetic like this compound.

Caption: Proposed mechanism of this compound on nerve impulse generation.

Insights from a Well-Studied Analog: Bupivacaine

Due to the lack of specific data for this compound, we turn to Bupivacaine, a widely studied amide-type local anesthetic, to illustrate the detailed electrophysiological effects and experimental methodologies used to characterize such compounds.

Quantitative Effects of Bupivacaine on Nerve Conduction

Studies on Bupivacaine have provided precise measurements of its effects on nerve physiology. For instance, research on isolated frog sciatic nerves has demonstrated a dose-dependent decrease in the area and the absolute values of the maximum and minimum derivatives of compound action potentials as Bupivacaine concentration increases.[8] Electrophysiological measurements on the Nav1.5 sodium channel isoform expressed in Xenopus oocytes revealed that Bupivacaine induces a voltage- and concentration-dependent blockade with a half-maximal inhibitory dose (IC50) of 4.51 μmol/L.[9] Furthermore, in dorsal root ganglion neurons, Bupivacaine blocked tetrodotoxin-resistant (TTXr) and tetrodotoxin-sensitive (TTXs) Na+ currents with IC50 values of 32 µmol/L and 13 µmol/L, respectively.[10]

Table 1: Quantitative Effects of Bupivacaine on Sodium Channels and Nerve Conduction

| Parameter | Preparation | Bupivacaine Concentration/Effect | Reference |

| Compound Action Potential | Isolated Frog Sciatic Nerve | Linear decrease with increasing concentration | [8] |

| INa Blockade (IC50) | Nav1.5 in Xenopus oocytes | 4.51 μmol/L | [9] |

| TTXr Na+ Current Blockade (IC50) | Rat Dorsal Root Ganglion Neurons | 32 μmol/L | [10] |

| TTXs Na+ Current Blockade (IC50) | Rat Dorsal Root Ganglion Neurons | 13 μmol/L | [10] |

| Na+ Current Inhibition | ND7/23 Neuroblastoma Cells | IC50 of 178 ± 8 μM (tonic block of resting channels) | [11] |

Experimental Protocols for Assessing Local Anesthetic Effects

The characterization of local anesthetics like Bupivacaine relies on sophisticated electrophysiological techniques such as voltage-clamp and patch-clamp recordings. These methods allow for the precise measurement of ion channel activity.

Voltage-Clamp Technique: This method allows researchers to hold ("clamp") the membrane potential of a cell at a set level while measuring the ionic currents that flow across the membrane.[12][13] This is crucial for studying voltage-gated ion channels.

Patch-Clamp Technique: A refinement of the voltage-clamp technique, patch-clamping allows for the study of single ion channels.[14][15] A micropipette is sealed onto the cell membrane, isolating a small "patch" of the membrane that may contain one or more ion channels. This enables the recording of the opening and closing of individual channels in response to a drug.

The following diagram outlines a typical experimental workflow for assessing the effect of a compound on voltage-gated sodium channels using the whole-cell patch-clamp technique.

Caption: Workflow for assessing ion channel modulation by a test compound.

Conclusion and Future Directions

While this compound is identified as a local anesthetic, the scientific community lacks the detailed, publicly available research necessary to construct a comprehensive technical profile of its effects on nerve impulse generation and conduction. The presumed mechanism of action, based on the broader class of local anesthetics, is the blockade of voltage-gated sodium channels. To definitively elucidate its pharmacological profile, further research is imperative.

Future studies should employ electrophysiological techniques, such as voltage-clamp and patch-clamp analysis on various neuronal and cardiac sodium channel isoforms, to determine this compound's potency (IC50), binding kinetics, and state-dependency (resting, open, or inactivated state preference). Such data would not only provide a thorough understanding of this compound's mechanism but also inform its clinical use and potential for therapeutic optimization. Until such studies are conducted and published, the precise molecular interactions of this compound with its target remain a matter of informed postulation based on the actions of more extensively researched anesthetics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]

- 3. Sodium Channel Blocker Toxicity | RECAPEM [recapem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound CAS#: 316-15-4 [m.chemicalbook.com]

- 6. This compound | 316-15-4 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The effect of bupivacaine on compound action potential parameters of sciatic nerve fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Voltage-Gated Na+ Channels by Bupivacaine Is Enhanced by the Adjuvants Buprenorphine, Ketamine, and Clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Voltage-clamp analysis of muscarinic excitation in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Voltage clamp methods for the study of membrane currents and SR Ca2+ release in adult skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 14. criver.com [criver.com]

- 15. m.youtube.com [m.youtube.com]

Preliminary Toxicology Screening of Bucricaine: A Technical Guide

Disclaimer: Publicly available toxicological data for Bucricaine is limited. This document provides a comprehensive overview of a standard preliminary toxicology screening program that a compound like this compound would undergo, in accordance with international regulatory guidelines. Data presented for Bupivacaine, a structurally related local anesthetic, is included for illustrative purposes and should not be directly attributed to this compound.

Introduction

This compound is an anesthetic compound with analgesic properties.[1] As with any new chemical entity intended for pharmaceutical use, a thorough non-clinical safety evaluation is paramount to identify potential hazards to humans and to establish a safe starting dose for first-in-human clinical trials. This technical guide outlines the core components of a preliminary toxicology screening program for this compound, designed to meet the requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), following the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH M3(R2).[2][3][4]

The primary objectives of a preliminary toxicology screening are to:

-

Characterize the toxic effects of the compound with respect to target organs, dose-dependence, and exposure.

-

Identify potential reversibility of toxic effects.[3]

-

Determine the No-Observed-Adverse-Effect Level (NOAEL) to guide safe starting doses in clinical trials.[5]

This guide is intended for researchers, scientists, and drug development professionals involved in the preclinical safety assessment of new pharmaceutical compounds.

General Toxicology Studies

General toxicology studies are designed to evaluate the systemic and local toxicity of a test substance after single and repeated administration.

Acute Toxicity Testing

Acute toxicity studies provide information on the potential health hazards arising from a single, short-term exposure to a substance.[6] These studies help in the classification and labeling of the substance and in the selection of doses for repeat-dose studies.[6]

Data Presentation: Acute Toxicity

| Test Guideline | Species | Route of Administration | LD50 (mg/kg) | Key Observations |

| OECD 401/420 | Rat (oral) | Oral gavage | Data not available for this compound. (For Bupivacaine: 18 mg/kg in rabbit) | Data not available for this compound. (For Bupivacaine: Central nervous system and cardiovascular toxicity) |

| OECD 402 | Rat/Rabbit (dermal) | Dermal application | Data not available for this compound. | Data not available for this compound. |

| OECD 403 | Rat (inhalation) | Whole-body/nose-only | Data not available for this compound. | Data not available for this compound. |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

-

Test Animals: Healthy, young adult nulliparous, non-pregnant female rats are used.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature (22 ± 3°C), humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

-

Dose Administration: The test substance is administered orally by gavage. Dosing is sequential, with a single animal dosed at each step.

-

Dose Selection: The initial dose is selected from a series of fixed dose levels (e.g., 1.75, 5.5, 17.5, 55, 175, 550, 2000 mg/kg). The starting dose is chosen to be the one most likely to produce mortality in some of the animals.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The study is used to estimate the LD50 value and its confidence intervals.

Experimental Workflow: Acute Toxicity Testing

Caption: Workflow for a typical acute toxicity study.

Repeat-Dose Toxicity Testing

Repeat-dose toxicity studies are performed to characterize the toxicological profile of a substance following repeated administration over a defined period. These studies provide information on target organs, the potential for accumulation, and dose-response relationships.[7]

Data Presentation: 28-Day Repeat-Dose Oral Toxicity

| Parameter | Low Dose | Mid Dose | High Dose | Control |

| NOAEL (mg/kg/day) | Data not available for this compound. | Data not available for this compound. | Data not available for this compound. | N/A |

| Clinical Observations | Data not available for this compound. | Data not available for this compound. | Data not available for this compound. | No abnormalities |

| Body Weight Gain (%) | Data not available for this compound. | Data not available for this compound. | Data not available for this compound. | Normal |

| Hematology | Data not available for this compound. | Data not available for this compound. | Data not available for this compound. | Within normal limits |

| Clinical Chemistry | Data not available for this compound. | Data not available for this compound. | Data not available for this compound. | Within normal limits |

| Organ Weights | Data not available for this compound. | Data not available for this compound. | Data not available for this compound. | No significant changes |

| Histopathology | Data not available for this compound. | Data not available for this compound. | Data not available for this compound. | No treatment-related findings |

Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study (OECD 407)

-

Test Animals: At least 5 male and 5 female rats per group.

-

Dose Levels: A control group and at least three dose levels are used. The highest dose should induce toxic effects but not mortality. The lowest dose should not induce any evidence of toxicity (to determine the NOAEL).

-

Administration: The test substance is administered orally by gavage, once daily, 7 days a week for 28 days.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at the end of the study.

-

Pathology: All animals undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is examined histopathologically.

Genotoxicity Testing

Genotoxicity assays are designed to detect substances that can induce genetic damage, such as gene mutations and chromosomal aberrations. A standard battery of in vitro and in vivo tests is required.

Data Presentation: Genotoxicity Profile

| Assay | Test System | Concentration/Dose Range | Metabolic Activation | Result |

| Bacterial Reverse Mutation Test (Ames Test) | S. typhimurium (e.g., TA98, TA100) & E. coli (e.g., WP2 uvrA) | Data not available for this compound. | With and without S9 | Data not available for this compound. |

| In Vitro Mammalian Chromosomal Aberration Test | Human peripheral blood lymphocytes or CHO cells | Data not available for this compound. | With and without S9 | Data not available for this compound. |

| In Vivo Mammalian Erythrocyte Micronucleus Test | Mouse bone marrow | Data not available for this compound. | N/A | Data not available for this compound. |

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

-

Test Strains: At least five strains of bacteria are used, including four strains of Salmonella typhimurium (TA1535, TA1537, TA98, and TA100) and one strain of Escherichia coli (WP2 uvrA or WP2 uvrA (pKM101)).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix).

-

Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on minimal glucose agar (B569324) plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Endpoint: The number of revertant colonies (mutated bacteria that can grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Logical Relationship: Genotoxicity Testing Strategy

Caption: Standard tiered approach for genotoxicity testing.

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[8] The core battery of tests focuses on the cardiovascular, central nervous, and respiratory systems.[9][10]

Data Presentation: Safety Pharmacology Core Battery

| System | Assay | Species | Key Parameters Measured | Results |

| Cardiovascular | hERG in vitro assay | CHO or HEK cells expressing hERG channel | IC50 for hERG current inhibition | Data not available for this compound. |

| In vivo telemetry | Dog or Non-human primate | ECG, heart rate, blood pressure | Data not available for this compound. | |

| Central Nervous | Functional Observational Battery (FOB) / Irwin Test | Rat | Behavioral and neurological changes | Data not available for this compound. |

| Respiratory | Whole-body plethysmography | Rat | Respiratory rate, tidal volume, minute volume | Data not available for this compound. |

Experimental Protocol: In Vivo Cardiovascular Telemetry in Dogs

-

Test Animals: Purpose-bred dogs are surgically implanted with telemetry transmitters.

-

Data Collection: Continuous monitoring of electrocardiogram (ECG), heart rate, and arterial blood pressure before and after drug administration.

-

Dose Administration: The test substance is administered, typically intravenously, at escalating doses.

-

Analysis: ECG waveforms are analyzed for changes in intervals (PR, QRS, QT, QTc). Heart rate and blood pressure are also analyzed for significant changes from baseline.

Mechanism of Action and Signaling Pathways

This compound, as a local anesthetic, is expected to act by blocking voltage-gated sodium channels in neuronal cell membranes.[1] This inhibition prevents the influx of sodium ions necessary for the generation and conduction of nerve impulses, leading to a loss of sensation.

Signaling Pathway: Local Anesthetic Action

Caption: Mechanism of action for local anesthetics like this compound.

Conclusion

The preliminary toxicology screening program outlined in this guide provides a robust framework for the initial safety assessment of this compound. By conducting a comprehensive battery of general toxicology, genotoxicity, and safety pharmacology studies in accordance with international guidelines, a clear understanding of the potential risks to humans can be established. This data is essential for making informed decisions about the continued development of this compound and for designing safe and effective first-in-human clinical trials. Further specialized toxicological studies may be warranted based on the findings of this initial screening and the intended clinical use of the compound.

References

- 1. FDA steps back from preclinical primate testing amid wider regulatory shift - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. fda.gov [fda.gov]

- 4. ICH M3 R2 approaches for exploratory studies | TRACER CRO [tracercro.com]

- 5. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 8. Safety Pharmacology - IITRI [iitri.org]

- 9. Nonclinical Safety Pharmacology Programs: What You Need to Know | Altasciences [altasciences.com]

- 10. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]

An Investigation into the Anesthetic Properties of Bucricaine: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding Bucricaine is exceptionally limited in publicly accessible scientific literature. The following guide summarizes the available data and highlights the significant knowledge gaps. Due to the scarcity of detailed research on this compound, this document cannot provide the extensive quantitative data, detailed experimental protocols, or in-depth pathway visualizations initially intended. The available information suggests that this compound is a lesser-studied compound, and much of the public data appears to be from chemical suppliers rather than from clinical or extensive preclinical research.

Introduction to this compound

This compound is described as an anesthetic compound with analgesic activity.[1][2][3] It is a member of the acridines chemical class.[2][3] Its primary application is cited for use in clinical anesthesia to manage pain during surgical and dental procedures.[1][2][3]

Physicochemical Properties

A summary of the basic chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 316-15-4 |

| Molecular Formula | C17H22N2 |

| Molecular Weight | 254.37 g/mol |

| Melting Point | 62-64 °C |

| Boiling Point (Predicted) | 429.0 ± 45.0 °C |

| Density (Predicted) | 1.093 ± 0.06 g/cm3 |

| pKa (Predicted) | 9.12 ± 0.20 |

Data sourced from ChemicalBook.[2]

Mechanism of Action

The mechanism of action for this compound is broadly stated as involving the "inhibition of nerve signaling".[1][2][3] However, detailed studies elucidating the specific molecular targets and pathways, such as interactions with specific ion channels (e.g., sodium, potassium channels) or receptors, are not available in the reviewed literature.

To provide a conceptual framework, the mechanism of a well-studied local anesthetic, Bupivacaine, is presented below as a potential analogue. Local anesthetics typically function by blocking voltage-gated sodium channels in the neuronal membrane.[4] This action inhibits the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby preventing the generation and conduction of nerve impulses.[4][5][6]

Figure 1: Hypothesized mechanism of action for this compound based on typical local anesthetic function.

Pharmacokinetics

There is no specific pharmacokinetic data available for this compound in the reviewed search results. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) have not been documented in the accessible literature.

For comparative context, the pharmacokinetics of Bupivacaine are well-documented and involve hepatic metabolism primarily by cytochrome P450 enzymes (CYP3A4 and CYP1A2) and renal excretion of its metabolites.[4] Bupivacaine is highly protein-bound in the plasma, which influences its duration of action.[4]

Clinical and Experimental Data

A thorough search for clinical trials or detailed preclinical experimental studies on this compound did not yield any results. The existing information is limited to its stated use in local and dental anesthesia.[1][2][3] There is a lack of quantitative data regarding its potency, duration of action, efficacy, and safety profile from controlled studies.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound's anesthetic properties are not available in the public domain. A general workflow for evaluating a novel local anesthetic is presented below.

Figure 2: Generalized workflow for the development of a novel local anesthetic.

Conclusion and Future Directions

The available information on this compound is insufficient to provide a comprehensive understanding of its anesthetic properties. While it is commercially available from chemical suppliers and noted for its anesthetic and analgesic activity, there is a significant absence of peer-reviewed research to substantiate these claims and to characterize its pharmacological profile.

Future research should focus on:

-

Mechanism of Action: Detailed electrophysiological studies to identify and characterize its interaction with specific ion channels and receptors.

-

Pharmacokinetics: Comprehensive ADME studies in relevant animal models to understand its metabolic fate and clearance.

-

Efficacy and Safety: In vivo studies to determine its anesthetic potency, duration of action, and therapeutic index in comparison to standard local anesthetics.

-

Clinical Evaluation: If preclinical data are promising, well-designed clinical trials would be necessary to evaluate its safety and efficacy in humans.

Without such data, the utility and safety of this compound as a clinical anesthetic remain unverified in the broader scientific community. Researchers interested in this compound should be prepared to conduct foundational studies to establish its basic pharmacological properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 316-15-4 [chemicalbook.com]

- 3. This compound CAS#: 316-15-4 [m.chemicalbook.com]

- 4. What is the mechanism of Bupivacaine Hydrochloride? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Bupivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

In-depth Technical Guide on Early-Stage Research of Bucricaine's Clinical Applications: An Overview of Available Data

A comprehensive review of publicly available scientific literature and data reveals a significant scarcity of in-depth, early-stage research on the clinical applications of Bucricaine. While the compound is identified as a potential anesthetic, the necessary preclinical and clinical data to construct a detailed technical guide are not presently available in the public domain.

This compound is described as an anesthetic compound with analgesic properties intended for use in clinical anesthesia to mitigate pain during surgical procedures.[1] Its proposed applications include local and dental anesthesia.[1][2][3] The fundamental mechanism of action is reported to involve the inhibition of nerve signaling.[1][2][3]

Despite these general descriptions, a thorough search for quantitative data, detailed experimental protocols, and specific signaling pathways related to this compound has not yielded the substantive information required for an in-depth technical analysis. Chemical and supplier databases confirm its identity as a member of the acridines and provide basic chemical properties, such as its CAS number (316-15-4) and molecular formula (C17H22N2).[2][3][4] However, these sources categorize this compound as a research compound, explicitly stating it is not for sale to patients, which underscores its current standing in the very early stages of investigation, likely preclinical.[1]

The absence of published preclinical studies, clinical trials, or detailed pharmacological profiles in peer-reviewed journals prevents the creation of the requested in-depth guide. Key components of such a guide, including structured tables of quantitative data, detailed experimental methodologies, and visualizations of molecular pathways, cannot be generated without foundational research to draw upon.

For illustrative purposes and to demonstrate the structure of the requested technical guide, the following sections provide an example based on the well-researched local anesthetic, Bupivacaine, which is often mentioned in the context of local anesthesia.

Illustrative Example: Bupivacaine - A Well-Characterized Local Anesthetic

Disclaimer: The following information pertains to Bupivacaine , not this compound, and is provided as a structural example of the requested technical guide.

Bupivacaine is a long-acting amide local anesthetic widely used for surgical anesthesia, postoperative pain management, and obstetric procedures.[5][6]

Mechanism of Action

Bupivacaine's primary mechanism of action is the blockade of voltage-gated sodium channels in the neuronal membrane.[6][7] By binding to the intracellular portion of these channels, it inhibits the influx of sodium ions, which is necessary for the depolarization and propagation of nerve impulses.[7][8] This action leads to a reversible loss of sensation in the targeted area.[7]

Signaling Pathway: Sodium Channel Blockade

The interaction of Bupivacaine with voltage-gated sodium channels is a key signaling event. The following diagram illustrates this pathway.

Quantitative Data: Pharmacokinetics of Bupivacaine

The following table summarizes key pharmacokinetic parameters for Bupivacaine from a study involving laparoscopic tubal ligations.

| Parameter | Lidocaine 2% (240 mg) | Bupivacaine 0.5% (100 mg) |

| Time to Peak Concentration | Within 30 minutes | ~60 minutes |

| Mean Peak Concentration (µg/ml) | 1.70 +/- 0.34 | 0.44 +/- 0.15 |

| Convulsive Level (µg/ml) | 18 to 26 | 4.5 to 5.5 |

| Data from a study on local anesthesia for laparoscopic sterilization.[2] |

Experimental Protocols: Animal Model for Brachial Plexus Block

A study on Bupivacaine-loaded microspheres utilized a brachial plexus block model in sheep to evaluate pharmacokinetics and pharmacodynamics.[7]

Experimental Workflow:

Protocol Details:

-

Animal Model: Sheep were used as the experimental model.

-

Drug Administration: Bupivacaine hydrochloride (B-HCl) was administered via intravenous infusion or brachial plexus block at varying doses (e.g., 37.5 mg, 75 mg, 150 mg, 300 mg, 750 mg).[7]

-

Pharmacodynamic Assessment: Motor blockade was assessed to determine the time of onset and duration of the anesthetic effect.[7]

-

Pharmacokinetic Analysis: Blood samples were collected at predefined intervals to measure plasma concentrations of Bupivacaine.[7]

-

Toxicity Evaluation: Higher doses were administered to evaluate potential clinical toxicity.[7]

Conclusion on this compound

The provided example for Bupivacaine highlights the type of detailed information necessary to construct a comprehensive technical guide. Unfortunately, for this compound, such data is not currently available in the public scientific literature. Further research and publication of preclinical and early-stage clinical studies are required before a thorough understanding of this compound's clinical applications, efficacy, and safety profile can be established and presented in a detailed guide. Professionals in drug development and research are encouraged to monitor scientific databases and publications for any future emergence of data on this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 316-15-4 [chemicalbook.com]

- 3. This compound CAS#: 316-15-4 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Bupivacaine Hydrochloride? [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes & Protocols: Dosage Determination of Bucricaine for In-Vivo Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are for research purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals and under an approved animal care and use protocol. Due to the limited availability of public data for Bucricaine, the quantitative data and dosage ranges provided herein are based on studies of Bupivacaine (B1668057), a structurally and functionally similar amide local anesthetic. Researchers should perform initial dose-ranging pilot studies to determine the appropriate concentrations for this compound.

Introduction

This compound is an anesthetic compound with analgesic properties, believed to function, like other local anesthetics, through the inhibition of nerve signaling.[1] The primary mechanism of action for local anesthetics involves the reversible blockade of voltage-gated sodium channels in the neuronal cell membrane.[2][3] By binding to the intracellular portion of these channels, the influx of sodium ions is prevented, thereby inhibiting the depolarization necessary for the generation and conduction of nerve impulses (action potentials).[2][3][4] This action results in a loss of sensation in the innervated area. The effectiveness and toxicity of this compound must be carefully determined in pre-clinical rodent models to establish a safe and effective therapeutic window.

These notes provide a framework for determining the median effective dose (ED50) for analgesia and the median lethal dose (LD50) for acute toxicity of a local anesthetic like this compound in rodent models.

Quantitative Data Summary

The following table summarizes toxicity and effective dose data for Bupivacaine, a representative amide local anesthetic, in rodent models. This data can be used as a starting point for designing dose-ranging studies for this compound.

| Parameter | Species | Route | Dose (mg/kg) | Endpoint | Reference |

| LD50 | Mouse | Intraperitoneal | 58.7 | Lethality | [3][5] |

| LD50 | Mouse | Intravenous | 6.1 | Lethality | [3][6] |

| LD50 | Rat | Subcutaneous | 43 | Lethality | [3][6] |

| LD50 | Rat | Intravenous | 6 | Lethality | [3] |

| CD50 | Mouse | Intraperitoneal | 57.7 | Convulsions | [5] |

| Toxic Dose | Rat | Intravenous Infusion | 4.22 ± 1.87 | First Ventricular Arrhythmia | [1] |

| Toxic Dose | Rat | Intravenous Infusion | 7.08 ± 1.55 | Seizures | [1] |

| Toxic Dose | Rat | Intravenous Infusion | 20.4 ± 6.49 | Asystole | [1] |

| Max Safe Dose | Mouse & Rat | Subcutaneous (incisional block) | Do not exceed 8 | Local Analgesia | [7][8] |

| Effective Dose | Rat | Intraperitoneal | 4 | CNS Effects Study | [9] |

LD50: Median Lethal Dose; CD50: Median Convulsant Dose. Doses are presented as mean ± standard deviation where applicable.

Experimental Protocols

Protocol 3.1: Determination of Median Effective Dose (ED50) for Local Analgesia (Tail-Flick Test)

This protocol describes a method for determining the dose of this compound that produces an analgesic effect in 50% of the test subjects using a thermal nociception model.

3.1.1. Materials

-

This compound hydrochloride

-

Sterile 0.9% saline for injection

-